![molecular formula C25H25NO7 B181495 9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate CAS No. 129288-39-7](/img/structure/B181495.png)
9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate, also known as Fmoc-Val-CO2-2, is a chemical compound that is widely used in scientific research. It is a derivative of the amino acid valine and is commonly used in the synthesis of peptides and proteins.
Mecanismo De Acción
The mechanism of action of 9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate-2 is not well understood. However, it is believed to act as a substrate for enzymes that catalyze peptide bond formation. It is also thought to play a role in the stabilization of peptide and protein structures.
Biochemical and Physiological Effects:
9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate-2 has no known biochemical or physiological effects. It is used solely as a research tool in the synthesis of peptides and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate-2 is its versatility in peptide and protein synthesis. It can be used to synthesize a wide range of peptides with specific biological activities. However, its use is limited by its high cost and the need for specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the use of 9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate-2 in scientific research. One potential area of research is the development of new drugs and therapies based on peptides synthesized using 9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate-2. Another area of research is the development of new methods for peptide and protein synthesis using 9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate-2. Finally, 9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate-2 could be used to study the structure and function of peptides and proteins in greater detail.
Métodos De Síntesis
The synthesis of 9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate-2 involves several steps. The first step is the protection of the amino group of valine with the Fmoc group. This is followed by the activation of the carboxyl group with dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The activated carboxyl group then reacts with the amino group of the next amino acid in the peptide sequence. This process is repeated until the desired peptide is obtained.
Aplicaciones Científicas De Investigación
9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate-2 is widely used in scientific research, particularly in the field of peptide and protein synthesis. It is used as a building block in the synthesis of peptides and proteins, and its use has significantly simplified the synthesis of complex peptides. 9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate-2 is also used in the development of new drugs and therapies, as it can be used to create peptides with specific biological activities.
Propiedades
Número CAS |
129288-39-7 |
|---|---|
Nombre del producto |
9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate |
Fórmula molecular |
C25H25NO7 |
Peso molecular |
451.5 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C25H25NO7/c1-25(2,3)33-21(27)13-12-20-22(28)32-24(30)26(20)23(29)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3/t20-/m0/s1 |
Clave InChI |
LZHSBNWTERFJGF-FQEVSTJZSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)CC[C@H]1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES |
CC(C)(C)OC(=O)CCC1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
CC(C)(C)OC(=O)CCC1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




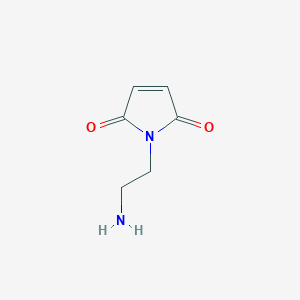
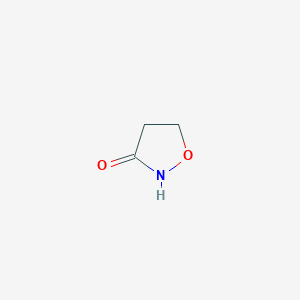
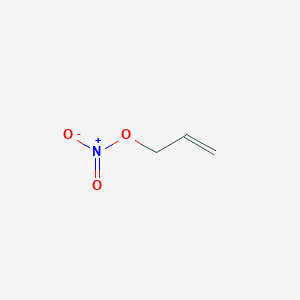
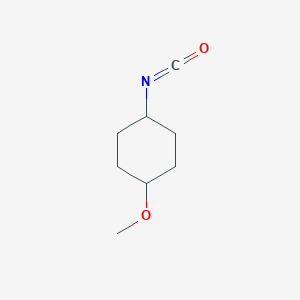

![Furo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B181433.png)
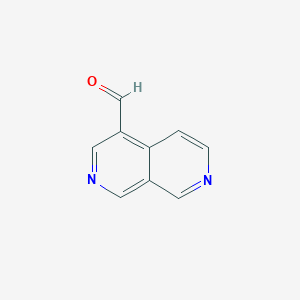
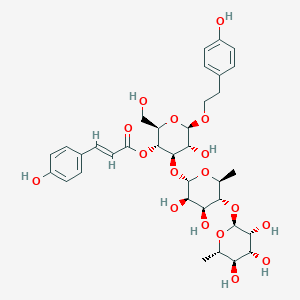

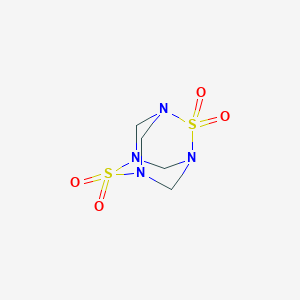
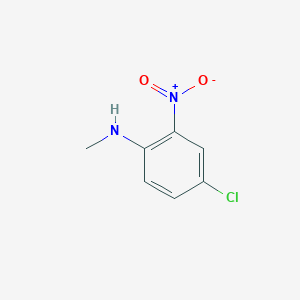

![4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B181448.png)